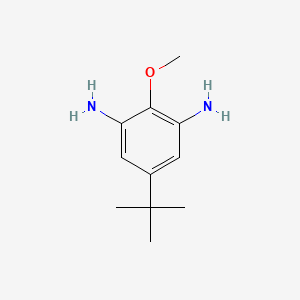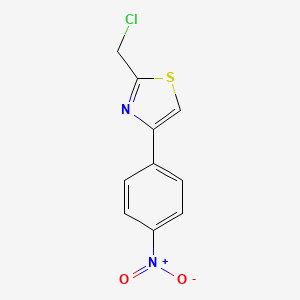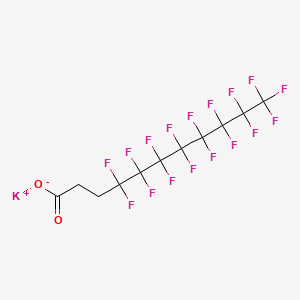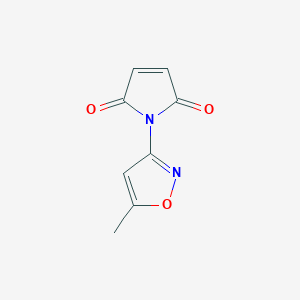
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, also known as 5-methyl-3-isoxazolyl-1H-pyrrole-2,5-dione, is a heterocyclic compound that has been studied for its potential use in various scientific applications, including as a catalyst in organic synthesis and as a pharmaceutical agent. This compound is of particular interest due to its unique structure, which consists of a five-membered ring of one oxygen atom, two nitrogen atoms, and two carbon atoms, with a methyl group attached to the nitrogen atom at the 3 position. In
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
A study by Urdaneta et al. (2015) explored the synthesis of new ligands, including one based on the isoxazole-pyrrole moiety, and their coordination chemistry toward Cu(I) and Zn(II). The ligands and their complexes were characterized using techniques like NMR, HRMS, FTIR, and UV-Vis spectroscopy. This research highlighted the potential of these compounds in developing coordination polymers with interesting luminescence properties, indicating applications in materials science and luminescent materials (Urdaneta et al., 2015).
Corrosion Inhibition
Another significant application is in the field of corrosion science. Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione and investigated their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. The findings demonstrated that these compounds are effective corrosion inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Zarrouk et al., 2015).
Synthetic Chemistry and Materials Science
Galenko et al. (2022) developed a synthesis strategy for 1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes, leading to precursors for substituted pyrroloquinoxalines. This method opens new pathways in synthetic organic chemistry, offering building blocks for complex molecular architectures with potential applications in pharmaceuticals and materials science (Galenko et al., 2022).
Heterocyclic Chemistry
Dubovtsev et al. (2017) reported a method for the preparation of multifunctional substituted pyrazolo and isoxazolo pyridines through cyclocondensation of 1H-pyrrole-2,3-diones, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Dubovtsev et al., 2017).
Pharmaceutical Applications
The synthesized compounds, especially those derived from 1H-pyrrole-2,5-dione, exhibit a range of biological activities, including antibacterial properties. This suggests their potential application in developing new therapeutic agents and highlights the importance of these compounds in medicinal chemistry research (Zaki et al., 2016).
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXKXDQFNORIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384078 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
CAS RN |
89143-12-4 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

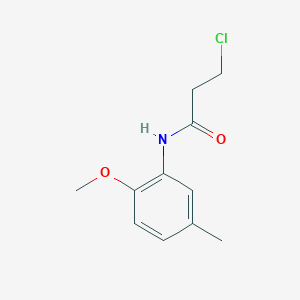

![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)
